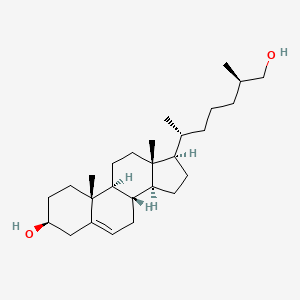

27-Hydroxycholesterol

Description

27-Hydroxycholesterol is an endogenous metabolite of cholesterol produced by the hydroxylation of the carbon at position 27 by the enzyme sterol 26-hydroxylase, mitochondrial (CYP27A1). Some neoplasms produce excess of this compound (27HC) or inhibit its catabolism, and high cholesterol levels are correlated with elevated levels of 27HC; under these conditions, 27HC may have deleterious selective estrogen receptor modulator (SERM) and liver X receptor (LXR) agonistic activities. As a SERM, 27HC binds to and prevents the activation of estrogen receptors (ERs) in the vasculature. This prevents ER-mediated vasodilation and abrogates the cardiovascular protective effects of estrogen. However, 27HC binds to and activates ERs and LXRs in breast tissue, which stimulates ER-dependent breast cancer cell growth and metastasis.

Structure

3D Structure

Propriétés

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t18-,19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHRJWMENCALJY-YSQMORBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864941 | |

| Record name | (25R)-26-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 27-Hydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002103 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20380-11-4 | |

| Record name | (25R)-26-Hydroxycholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20380-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 27-Hydroxycholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020380114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (25R)-26-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHOLEST-5-ENE-3.BETA.,26-DIOL, (25R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T2NA6P5SQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 27-Hydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002103 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

27-Hydroxycholesterol as an endogenous selective estrogen receptor modulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

27-Hydroxycholesterol (27-HC), a primary metabolite of cholesterol, has emerged as a molecule of significant interest in endocrinology and oncology.[1] It is the most abundant circulating oxysterol in humans and is now recognized as the first identified endogenous selective estrogen receptor modulator (SERM).[2][3] This technical guide provides a comprehensive overview of 27-HC's role as a SERM, its mechanism of action, tissue-specific effects, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals investigating the intricate interplay between cholesterol metabolism and estrogen receptor signaling in health and disease.

27-HC is synthesized from cholesterol by the mitochondrial enzyme cytochrome P450 27A1 (CYP27A1) and is catabolized by oxysterol 7α-hydroxylase (CYP7B1).[1] Its circulating levels are directly correlated with total cholesterol levels, providing a mechanistic link between hypercholesterolemia and estrogen-dependent pathologies.[3] As a SERM, 27-HC exhibits both estrogen receptor (ER) agonist and antagonist activities in a tissue-specific manner, influencing the progression of various conditions, including breast cancer, cardiovascular disease, and osteoporosis.[4][5] Furthermore, 27-HC also functions as a ligand for the liver X receptors (LXRs), adding another layer of complexity to its biological functions.[6]

This guide will delve into the quantitative aspects of 27-HC's interaction with estrogen receptors, provide detailed methodologies for key experiments, and visualize complex signaling pathways and experimental workflows to facilitate a deeper understanding of this endogenous modulator.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of this compound with estrogen receptors and its physiological concentrations.

Table 1: Binding Affinities of this compound for Estrogen Receptors

| Receptor | Binding Affinity (Ki) | Reference |

| Estrogen Receptor α (ERα) | 1.32 µM | [1][2] |

| Estrogen Receptor β (ERβ) | 0.42 µM | [1][2] |

| Estrogen Receptor β (ERβ) (Allosteric Model) | ~50 nM | [7] |

Table 2: In Vitro Functional Activity of this compound

| Assay | Cell Line | Receptor | Activity | IC50 | Reference |

| Reporter Gene Assay | HEK293 | ERα | Antagonist | ~1 µM | [3] |

| Reporter Gene Assay | HEK293 | ERβ | Antagonist | ~1 µM | [3] |

| Reporter Gene Assay | Ishikawa | ERβ | Antagonist | ~130 nM | [7] |

| Cell Viability (MTT Assay) | MCF-7 | ERα | Cytotoxic | 2.19 µM | [6] |

| GPER Binding Assay | ER-negative BC cells | GPER | Agonist | 0.50–0.80 µM | [8] |

Table 3: Physiological and Pathophysiological Concentrations of this compound

| Sample Type | Condition | Concentration | Reference |

| Human Serum (free) | Healthy | 17.7 ± 8.5 ng/mL | [9] |

| Human Plasma (total) | Healthy | 67–199 ng/mL | [10] |

| Human Circulation (total) | Healthy | 75 - 730 nM | [1] |

| Mouse Aorta | No disease | 0.25–0.6 µM | [11] |

Signaling Pathways

The signaling pathways of this compound are complex, involving both estrogen receptors and liver X receptors, with downstream effects varying by tissue type.

Caption: 27-HC signaling pathways.

Experimental Protocols

This section provides an overview of key experimental protocols used to characterize this compound as a SERM.

Quantification of this compound in Biological Samples

Principle: Accurate quantification of 27-HC is crucial for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitive and specific measurement.

Protocol Outline (based on LC-MS/MS):

-

Sample Preparation:

-

For plasma/serum: A single-step liquid-liquid extraction is often employed.[9]

-

To 0.5 mL of serum, add an internal standard (e.g., d6-24(R/S)-hydroxycholesterol).

-

Extract with 3 mL of ethanol (B145695) followed by 4 mL of diethyl ether.

-

Vortex and centrifuge. The supernatant is collected and dried.

-

-

For tissues: Homogenization followed by extraction is necessary.

-

-

Chromatography:

-

The dried extract is reconstituted and injected into an HPLC system.

-

Separation is typically achieved on a C18 reverse-phase column using a gradient elution with solvents such as water and methanol (B129727) containing ammonium (B1175870) formate.[9]

-

-

Mass Spectrometry:

-

Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[12]

-

The transition of the parent ion to a specific daughter ion for both 27-HC and the internal standard is monitored.

-

Caption: Workflow for 27-HC quantification.

Estrogen Receptor Ligand Binding Assay

Principle: This competitive binding assay determines the affinity of 27-HC for ERα and ERβ by measuring its ability to displace a radiolabeled estrogen, typically [3H]17β-estradiol ([3H]E2).

Protocol Outline:

-

Incubation:

-

Purified recombinant human ERα or ERβ is incubated with a fixed concentration of [3H]E2.

-

Increasing concentrations of unlabeled 27-HC (or a known competitor like unlabeled E2 as a positive control) are added.

-

-

Separation:

-

Bound and free radioligand are separated, often using methods like filtration through glass fiber filters.

-

-

Detection:

-

The amount of bound [3H]E2 is quantified by scintillation counting.

-

-

Data Analysis:

-

The concentration of 27-HC that inhibits 50% of [3H]E2 binding (IC50) is determined.

-

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[7]

-

Reporter Gene Assay

Principle: This cell-based assay measures the ability of 27-HC to activate or inhibit ER-mediated gene transcription.

Protocol Outline:

-

Cell Culture and Transfection:

-

An ER-negative cell line (e.g., HEK293, HeLa) is co-transfected with:

-

An expression vector for ERα or ERβ.

-

A reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase).[13]

-

A control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.

-

-

-

Treatment:

-

Transfected cells are treated with varying concentrations of 27-HC, a known agonist (e.g., E2), or vehicle control. To assess antagonist activity, cells are co-treated with E2 and 27-HC.

-

-

Lysis and Assay:

-

Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

-

The activity of the control enzyme is also measured for normalization.

-

-

Data Analysis:

-

The fold induction of reporter activity relative to the vehicle control is calculated to determine agonist activity.

-

The percent inhibition of E2-induced activity is calculated to determine antagonist activity.

-

Caption: Reporter gene assay workflow.

Cell Proliferation Assay

Principle: To assess the effect of 27-HC on the growth of ER-positive breast cancer cells (e.g., MCF-7).

Protocol Outline (MTT Assay):

-

Cell Seeding:

-

MCF-7 cells are seeded in 96-well plates and allowed to attach.

-

-

Treatment:

-

Cells are treated with various concentrations of 27-HC for a specified period (e.g., 24-96 hours).[14]

-

-

MTT Addition:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

-

-

Solubilization:

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

-

Measurement:

-

The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis:

-

Cell viability is expressed as a percentage of the vehicle-treated control.

-

Chromatin Immunoprecipitation (ChIP)

Principle: ChIP is used to determine if 27-HC treatment leads to the recruitment of ERα to the promoter regions of its target genes in intact cells.

Protocol Outline:

-

Cross-linking:

-

MCF-7 cells treated with 27-HC or vehicle are treated with formaldehyde (B43269) to cross-link proteins to DNA.

-

-

Cell Lysis and Chromatin Shearing:

-

Cells are lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

The sheared chromatin is incubated with an antibody specific to ERα (or a control IgG).

-

The antibody-protein-DNA complexes are captured using protein A/G beads.

-

-

Washing and Elution:

-

The beads are washed to remove non-specifically bound chromatin.

-

The complexes are eluted from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

The cross-links are reversed by heating, and the proteins are digested with proteinase K.

-

The DNA is then purified.

-

-

Analysis:

-

The purified DNA can be analyzed by quantitative PCR (qPCR) using primers for the promoter regions of known ERα target genes (e.g., pS2/TFF1) to quantify the enrichment of these sequences.[3]

-

In Vivo Xenograft Model

Principle: To evaluate the effect of 27-HC on the growth of ER-positive breast tumors in an in vivo setting.

Protocol Outline:

-

Cell Implantation:

-

ER-positive breast cancer cells (e.g., MCF-7) are implanted into the mammary fat pad of ovariectomized, immunocompromised mice (e.g., SCID mice).[15]

-

-

Treatment:

-

Once tumors are established, mice are treated with 27-HC (e.g., via daily injection), a positive control (e.g., E2 pellet), or vehicle.

-

To confirm ER-dependence, a cohort can be co-treated with an ER antagonist like fulvestrant (B1683766) (ICI 182,780).[15]

-

-

Tumor Monitoring:

-

Tumor size is measured regularly with calipers.

-

-

Endpoint Analysis:

-

At the end of the study, tumors are excised and weighed.

-

Tumor tissue can be used for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki67) or gene expression analysis.

-

MMTV-PyMT Mouse Model

Principle: The Mouse Mammary Tumor Virus-Polyoma Middle T-antigen (MMTV-PyMT) transgenic mouse is a well-established model for spontaneous mammary tumor development and metastasis that recapitulates many features of human breast cancer.[16] This model can be used to study the impact of 27-HC on tumorigenesis and metastasis in an immunocompetent host.

Protocol Outline:

-

Animal Model:

-

MMTV-PyMT transgenic mice are used. To study the role of 27-HC synthesis and catabolism, these mice can be crossed with CYP27A1 or CYP7B1 knockout mice.[15]

-

-

Treatment/Diet:

-

Mice can be placed on a high-cholesterol diet to endogenously raise 27-HC levels or can be directly treated with 27-HC.

-

-

Tumor Monitoring:

-

The latency (time to palpable tumor) and growth of mammary tumors are monitored.

-

-

Metastasis Assessment:

-

At the study endpoint, lungs are harvested to assess the incidence and burden of metastatic lesions.

-

-

Tissue Analysis:

-

Primary tumors and metastatic tissues can be analyzed for changes in gene expression, cell signaling pathways, and immune cell infiltration.

-

Conclusion

This compound is a pivotal endogenous SERM that bridges cholesterol metabolism with estrogen receptor signaling. Its dual role as an ER modulator and an LXR agonist results in complex, tissue-specific biological activities that are implicated in the pathophysiology of breast cancer, cardiovascular disease, and osteoporosis. The quantitative data and detailed experimental protocols provided in this technical guide offer a framework for researchers and drug development professionals to further investigate the multifaceted roles of 27-HC. A thorough understanding of its mechanisms of action is essential for the development of novel therapeutic strategies targeting the interplay between metabolic and hormonal pathways in human disease. Future research should continue to elucidate the precise molecular details of 27-HC's action in different cellular contexts to fully harness its therapeutic potential.

References

- 1. This compound: a potential endogenous regulator of Estrogen Receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. receptor.nsm.uh.edu [receptor.nsm.uh.edu]

- 3. This compound: the First Identified Endogenous SERM - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an endogenous Selective Estrogen Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plasma levels of this compound in humans and mice with monogenic disturbances of high density lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Cytotoxicity of this compound in MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Is an Estrogen Receptor β–Selective Negative Allosteric Modifier of 17β-Estradiol Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Binds GPER and Induces Progression of Estrogen Receptor-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative detection of free 24S-hydroxycholesterol, and this compound from human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. This compound Is an Endogenous Selective Estrogen Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 14. repositorio.uchile.cl [repositorio.uchile.cl]

- 15. This compound Links Hypercholesterolemia and Breast Cancer Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Insights from transgenic mouse models of PyMT-induced breast cancer: recapitulating human breast cancer progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 27-Hydroxycholesterol Biosynthesis and Regulation

Audience: Researchers, scientists, and drug development professionals.

Abstract

27-Hydroxycholesterol (27-HC) is a primary, abundant oxysterol derived from the enzymatic oxidation of cholesterol. Initially recognized as an intermediate in the alternative pathway of bile acid synthesis, 27-HC has emerged as a critical signaling molecule with pleiotropic effects on cellular physiology and pathophysiology. It functions as an endogenous selective estrogen receptor modulator (SERM) and a ligand for liver X receptors (LXRs), thereby intricately linking cholesterol metabolism with endocrine signaling and lipid homeostasis.[1][2] The synthesis of 27-HC is catalyzed by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), and its cellular levels are tightly controlled through a combination of substrate availability, transcriptional regulation of its synthesizing and catabolizing enzymes, and feedback from its own signaling pathways. Dysregulation of 27-HC levels is implicated in the progression of numerous diseases, including atherosclerosis, neurodegenerative disorders, and various cancers, particularly hormone-dependent malignancies.[3][4][5] This technical guide provides a comprehensive overview of the 27-HC biosynthesis pathway, its multifaceted regulatory mechanisms, and detailed experimental protocols for its study.

The this compound Biosynthesis Pathway

The synthesis of 27-HC is a critical first step in the "acidic" or alternative pathway of bile acid synthesis. This pathway is responsible for converting excess cholesterol into more soluble forms for excretion. While the liver is the primary site of bile acid synthesis, CYP27A1 is expressed in numerous extrahepatic tissues, making 27-HC a systemic signaling molecule.[1]

The Core Enzymatic Reaction

The conversion of cholesterol to this compound is catalyzed by a single enzyme:

-

Enzyme: Sterol 27-hydroxylase, a member of the cytochrome P450 superfamily.

-

Substrate: Cholesterol.

-

Product: this compound (also referred to as (25R)-cholest-5-ene-3β,26-diol).[8]

-

Location: The enzyme is located in the inner mitochondrial membrane of cells in various tissues.[1][6]

The biosynthesis process involves two key steps:

-

Cholesterol Transport: Cholesterol from the cytoplasm or endoplasmic reticulum is transported to the mitochondria. This transport is considered a critical rate-limiting step in 27-HC synthesis.[1] Steroidogenic Acute Regulatory (StAR) domain-containing proteins (StARD) are involved in facilitating this intracellular cholesterol trafficking.[1]

-

Hydroxylation: Within the mitochondria, CYP27A1 catalyzes the hydroxylation of the C27 position on the cholesterol side chain to produce 27-HC.[1][6]

Catabolism and Degradation

The cellular concentration of 27-HC is balanced by its synthesis and subsequent catabolism. The primary enzyme responsible for 27-HC degradation is:

-

Enzyme: Oxysterol 7α-hydroxylase.

-

Gene: CYP7B1.

-

Reaction: CYP7B1 converts 27-HC into 7α,27-dihydroxycholesterol. This step commits 27-HC to the bile acid synthesis pathway and, importantly, inactivates its signaling capabilities as an LXR agonist and SERM.[1][9] Downregulation of CYP7B1 is observed in some cancers, leading to the accumulation of 27-HC and promoting tumor growth.[1]

Regulation of this compound Biosynthesis

The production of 27-HC is regulated at multiple levels, including the transcriptional control of the CYP27A1 gene, the availability of its cholesterol substrate, and feedback from its downstream signaling pathways.

Transcriptional Regulation of CYP27A1

The expression of the CYP27A1 gene is controlled by various nuclear receptors and signaling molecules, though it appears to be independent of LXR control.[10]

-

RXR and PPARγ: In human macrophages, the Retinoid X Receptor (RXR) ligand 9-cis-retinoic acid and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) ligands upregulate CYP27A1 expression. This suggests a role for these pathways in promoting cholesterol elimination from macrophages.[10]

-

Hormonal Control: In HepG2 cells, CYP27A1 promoter activity is increased by growth hormone (GH), insulin-like growth factor-1 (IGF-1), and dexamethasone. Conversely, its activity is repressed by thyroxine (T4) and phorbol (B1677699) 12-myristate 13-acetate (PMA).[11]

Regulation by Downstream Signaling Pathways

27-HC itself is a potent signaling molecule that triggers pathways to maintain cholesterol homeostasis.

-

Liver X Receptor (LXR) Pathway: 27-HC is an endogenous agonist for LXRs.[12][13] Upon binding, LXR forms a heterodimer with RXR and activates the transcription of genes involved in cholesterol efflux, such as ABCA1 and ABCG1.[1][14] This action promotes the removal of cholesterol from cells, thus reducing the substrate available for 27-HC synthesis in a classic negative feedback loop.[15]

-

Sterol Regulatory Element-Binding Protein (SREBP) Pathway: 27-HC inhibits de novo cholesterol synthesis by suppressing the SREBP pathway.[1][16] High sterol levels, including 27-HC, cause the SREBP/SCAP complex to be retained in the endoplasmic reticulum, preventing the cleavage and activation of SREBP transcription factors.[17][18] This leads to the downregulation of cholesterogenic genes, such as HMG-CoA reductase (HMGCR) and the LDL receptor (LDLR).[16][17]

-

Estrogen Receptor (ER) Pathway: 27-HC functions as a SERM, binding to ERα and ERβ and modulating their activity in a tissue-specific manner.[2][19][20] This interaction can drive ER-dependent gene transcription and cell proliferation, particularly in ER-positive breast cancer.[19][21] While this is a primary downstream effect, the resulting changes in cellular phenotype can indirectly influence metabolic states.

Quantitative Data Summary

The following table summarizes key quantitative values related to 27-HC metabolism and activity, compiled from published literature.

| Parameter | Value | Context / Species | Reference(s) |

| Normal Plasma Concentration | 0.3 - 0.8 µM | Healthy Human Adults | [1] |

| Free 27-HC Serum Concentration | 17.7 ± 8.5 ng/mL | Healthy Human Volunteers | [22] |

| CYP27A1 Apparent Km for Cholesterol | ~150 µM | Rat Mitochondria (after proteinase K treatment) | [23] |

| CYP27A1 Apparent Km for Cholesterol | ~400 µM | Rat Mitochondria (untreated) | [23] |

| Quantification Limit (HPLC-MS) | 25 µg/L (approx. 62 nM) | Human Plasma | [24] |

Experimental Protocols

This section provides detailed methodologies for the quantification of 27-HC and the assessment of its biosynthetic enzyme, CYP27A1.

Protocol: Quantification of 27-HC in Plasma by HPLC-MS

This protocol is adapted from established methods for quantifying oxysterols in biological samples.[24][25]

Objective: To accurately measure the concentration of 27-HC in human plasma.

Materials:

-

Plasma samples, stored at -80°C.

-

Internal Standard (IS): Deuterium-labeled 27-HC (e.g., this compound-d6).

-

Methanol (B129727), Ethanol, Hexane (B92381), Acetonitrile (B52724) (HPLC grade).

-

Potassium hydroxide (B78521) (KOH).

-

Solid-phase extraction (SPE) cartridges (e.g., C18).

-

HPLC system coupled to a mass spectrometer with an atmospheric pressure chemical ionization (APCI) source.

Methodology:

-

Sample Preparation & Saponification:

-

Thaw 0.5 mL of plasma on ice.

-

Add a known amount of the internal standard.

-

Add 2 mL of ethanolic KOH solution (e.g., 1 M) to hydrolyze cholesterol esters.

-

Incubate at room temperature for 2 hours or overnight in the dark to release esterified 27-HC.

-

-

Solid-Phase Extraction (SPE):

-

Neutralize the sample with an appropriate acid.

-

Condition an SPE cartridge with methanol followed by water.

-

Load the saponified sample onto the cartridge.

-

Wash the cartridge with a polar solvent (e.g., water/methanol mixture) to remove impurities.

-

Elute the oxysterols with a nonpolar solvent like hexane or ethyl acetate.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

-

HPLC Separation:

-

Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., acetonitrile/methanol).

-

Inject the sample into the HPLC system.

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Run Time: ~15-20 minutes to ensure separation from other oxysterol isomers.

-

-

Mass Spectrometry (MS) Detection:

-

Ionization: Use APCI in positive ion mode.

-

Detection Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor: Monitor the specific mass-to-charge ratio (m/z) for 27-HC (e.g., [M+H-H₂O]⁺) and its corresponding internal standard. For example, monitor m/z 385.3 for 27-HC and m/z 373.7 for a d6-labeled standard after fragmentation.[22]

-

-

Quantification:

-

Generate a standard curve using known concentrations of 27-HC.

-

Calculate the ratio of the peak area of endogenous 27-HC to the peak area of the internal standard.

-

Determine the concentration in the sample by interpolating from the standard curve.

-

Protocol: CYP27A1 Enzyme Activity Assay in Isolated Mitochondria

This protocol is based on methods designed to measure the enzymatic conversion of cholesterol to 27-HC.[23][26]

Objective: To determine the specific activity of CYP27A1 in mitochondrial preparations.

Materials:

-

Isolated mitochondria from tissue or cultured cells.

-

[4-¹⁴C]cholesterol (radiolabeled substrate).

-

Adrenodoxin (B1173346) and Adrenodoxin Reductase (for reconstituting the electron transport chain).

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

-

Proteinase K (optional, to increase substrate accessibility).

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Scintillation counter and fluid.

-

Thin-layer chromatography (TLC) plates and solvent system.

Methodology:

-

Mitochondrial Preparation: Isolate mitochondria from the source material using differential centrifugation. Determine the total protein concentration of the mitochondrial suspension.

-

Substrate Accessibility Enhancement (Optional):

-

To overcome the rate-limiting step of cholesterol delivery to the inner membrane, mitochondria can be pre-treated with a low concentration of proteinase K.[23]

-

Incubate mitochondria with proteinase K for a defined period (e.g., 15 minutes) on ice, then stop the reaction with a protease inhibitor (e.g., PMSF). This treatment partially digests outer membrane proteins, improving substrate access.

-

-

Enzyme Reaction Reconstitution:

-

In a reaction tube, combine the mitochondrial preparation (containing CYP27A1), adrenodoxin, and adrenodoxin reductase.[26]

-

Incubate at 4°C or room temperature for ~10 minutes to allow the complex to form.

-

-

Initiation of Reaction:

-

Prepare a reaction mixture containing the reaction buffer, the NADPH regenerating system, and the radiolabeled [4-¹⁴C]cholesterol substrate. The substrate should be solubilized, for example, with β-cyclodextrin.

-

Add the reconstituted enzyme complex to the reaction mixture to start the assay.

-

Incubate at 37°C for a specific time (e.g., 30-60 minutes) with gentle shaking.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding a solvent mixture like chloroform:methanol (2:1, v/v).

-

Vortex thoroughly to extract the lipids, then centrifuge to separate the phases.

-

Collect the lower organic phase containing cholesterol and its metabolites.

-

-

Product Separation and Quantification:

-

Spot the extracted lipids onto a TLC plate.

-

Develop the plate using a suitable solvent system (e.g., hexane:ethyl acetate) to separate 27-HC from the unreacted cholesterol substrate.

-

Visualize the spots (e.g., with iodine vapor or autoradiography).

-

Scrape the spots corresponding to cholesterol and 27-HC into separate scintillation vials.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

-

Calculation of Specific Activity:

-

Calculate the amount of product ([¹⁴C]27-HC) formed based on the specific activity of the [¹⁴C]cholesterol substrate.

-

Express the enzyme activity as pmol of 27-HC formed per minute per mg of mitochondrial protein.

-

Conclusion

This compound stands at a critical intersection of lipid metabolism and cellular signaling. Its biosynthesis, tightly regulated by the mitochondrial enzyme CYP27A1, is controlled by hormonal signals, nuclear receptor activity, and intricate feedback loops involving the LXR and SREBP pathways. As an endogenous SERM and LXR agonist, 27-HC plays a pivotal role in maintaining cholesterol homeostasis but also contributes significantly to the pathophysiology of prevalent diseases like cancer and atherosclerosis. The experimental protocols detailed herein provide robust frameworks for investigating the function of 27-HC and its metabolic pathways. A deeper understanding of these mechanisms will continue to illuminate new therapeutic targets for drug development professionals aiming to modulate cholesterol-driven disease processes.

References

- 1. This compound in cancer development and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The cholesterol metabolite this compound promotes atherosclerosis via proinflammatory processes mediated by estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pathophysiological role of this compound in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The emerging role of this compound in cancer development and progression: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CYP27A1 - Wikipedia [en.wikipedia.org]

- 7. medlineplus.gov [medlineplus.gov]

- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0002103) [hmdb.ca]

- 9. 7 alpha-hydroxylation of this compound: biologic role in the regulation of cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Expression and regulation of sterol 27-hydroxylase (CYP27A1) in human macrophages: a role for RXR and PPARgamma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hormonal regulation of the human sterol 27-hydroxylase gene CYP27A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound is an endogenous ligand for liver X receptor in cholesterol-loaded cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. kjpp.net [kjpp.net]

- 15. Our evolving understanding of how this compound influences Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound regulates cholesterol synthesis and transport in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. SREBP transcription factors: master regulators of lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound is an endogenous selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Frontiers | this compound, The Estrogen Receptor Modulator, Alters DNA Methylation in Breast Cancer [frontiersin.org]

- 22. Quantitative detection of free 24S-hydroxycholesterol, and this compound from human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Enzyme activity assay for cholesterol 27-hydroxylase in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Determination of 24S- and this compound in plasma by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Mutational Analysis of CYP27A1: Assessment of 27-Hydroxylation of Cholesterol and 25-Hydroxylation of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Initial Characterization of 27-Hydroxycholesterol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

27-Hydroxycholesterol (27HC) is an abundant, endogenously produced oxysterol, emerging from a primary metabolic pathway of cholesterol. Initially identified as an intermediate in the alternative "acidic" pathway of bile acid synthesis, its role has expanded dramatically. Seminal research has characterized 27HC as a key signaling molecule with pleiotropic effects, fundamentally altering the understanding of cholesterol metabolism's impact on cellular regulation. This molecule is now recognized as the first identified endogenous selective estrogen receptor modulator (SERM) and a natural ligand for the liver X receptor (LXR).[1][2][3] This dual functionality places 27HC at a critical intersection of lipid homeostasis, endocrine signaling, and pathophysiology, particularly in hormone-dependent cancers and cardiovascular disease. This document provides a detailed overview of the discovery, biosynthesis, and the pivotal experiments that defined its initial characterization as a dual-receptor signaling molecule.

Discovery, Biosynthesis, and Metabolism

27HC is enzymatically generated from cholesterol. The initial and rate-limiting step is the hydroxylation of the sterol side chain at the 27th carbon position.

2.1 Enzymatic Synthesis and Degradation

-

Synthesis: The conversion of cholesterol to 27HC is catalyzed by the mitochondrial cytochrome P450 enzyme, Sterol 27-hydroxylase , which is encoded by the CYP27A1 gene.[4][5] This enzyme is expressed in numerous tissues, with high levels found in the liver and macrophages.[4][6] The transport of the cholesterol substrate into the mitochondria is a critical regulatory step in 27HC biosynthesis.[5]

-

Metabolism: 27HC is further metabolized by the enzyme Oxysterol 7α-hydroxylase , encoded by the CYP7B1 gene.[1][5] This enzyme converts 27HC to 7α,27-dihydroxycholesterol, a subsequent step in the pathway leading to bile acid synthesis.[5] The balance between the activity of CYP27A1 and CYP7B1 is a key determinant of local and circulating 27HC levels.

Initial Characterization as a Signaling Molecule

The initial characterization of 27HC revealed its function beyond that of a simple metabolic intermediate. It was identified as a potent signaling molecule acting on two major nuclear receptor pathways.

3.1 The First Endogenous Selective Estrogen Receptor Modulator (SERM)

The discovery that 27HC could modulate estrogen receptor (ER) activity was a landmark finding.[1][3] Unlike the classic ligand 17β-estradiol (E2), 27HC exhibits mixed agonist and antagonist activities that are tissue- and gene-specific, the defining characteristic of a SERM.[1][7]

-

ER Antagonism: In vascular endothelial cells, 27HC was shown to act as an ER antagonist. It competitively inhibits E2 binding and suppresses both genomic and non-genomic ER signaling, leading to reduced nitric oxide (NO) production.[7]

-

ER Agonism: Conversely, in certain cancer cell lines, such as ER-positive MCF7 breast cancer cells, 27HC acts as an ER agonist, promoting ER-dependent gene expression and cell proliferation.[5][8]

3.2 Liver X Receptor (LXR) Agonist

27HC was also identified as an endogenous agonist for Liver X Receptors (LXRα and LXRβ), which are critical regulators of cholesterol homeostasis.[2][9][10]

-

Cholesterol Homeostasis: Upon activation by 27HC, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1, promoting cholesterol efflux from cells.[6][10] This function establishes a feedback loop where an abundant cholesterol metabolite actively promotes the removal of excess cholesterol.

Quantitative Data Summary

The following tables summarize key quantitative data from the initial characterization studies of this compound.

Table 1: Receptor Binding and Transcriptional Activity

| Parameter | Receptor | Cell Line / System | Value | Reference |

| IC₅₀ vs. E₂ | ERα | Gal4-ER cotransfection (HEK293) | ~1 µM | [1] |

| IC₅₀ vs. E₂ | ERβ | Gal4-ER cotransfection (HEK293) | ~1 µM | [1] |

| Binding Affinity (Ki) | ERα | Purified human protein | > 3.3 µM (low affinity) | [11] |

| Binding Affinity (Ki) | ERβ | Purified human protein | ~30 nM | [11] |

| Activity | LXR | Coactivator association assay | Functionally activates LXR | [10] |

| Activity | LXR | THP-1 macrophages | Weak partial agonist | [12] |

Table 2: Physiological Concentrations and Production Rates

| Parameter | Matrix / Condition | Value | Reference |

| Serum Concentration | Normal Human Serum | 17.7 ± 8.5 ng/mL | [13] |

| Serum Concentration | Normal Adult Human Serum | 150 to 730 nM | [11] |

| Endogenous Production Rate | Normal Human Subjects | 5.0 to 28.2 mg/day | [14] |

| Conversion to Bile Acid | Normal Human Subjects | ~66% of infused 27HC | [14] |

Key Experimental Protocols

The characterization of 27HC relied on several key methodologies. Detailed protocols for these foundational experiments are outlined below.

5.1 Protocol: Quantification of 27HC from Serum by GC-MS

This protocol describes the extraction, derivatization, and analysis of total 27HC (free and esterified) from plasma or serum samples.

-

1. Sample Preparation and Internal Standard Spiking:

-

To a 1.5 mL glass vial, add 150 µL of plasma or serum.

-

Add 50 ng of a deuterated internal standard (e.g., 27HC-d6) to correct for extraction efficiency and instrument variability.

-

Add antioxidants such as butylated hydroxytoluene (BHT) to prevent auto-oxidation during sample processing.[15]

-

-

2. Alkaline Hydrolysis (Saponification):

-

To de-esterify 27HC, add 1 mL of 1 M potassium hydroxide (B78521) (KOH) in ethanol (B145695).

-

Flush the vial with an inert gas (e.g., argon or nitrogen), seal tightly, and incubate at room temperature (22°C) with stirring for 1 hour.[15] This step hydrolyzes the ester bonds, releasing 27HC into its free form.

-

-

3. Liquid-Liquid Extraction:

-

Add 1 mL of distilled water to the vial.

-

Extract the non-saponifiable lipids (including 27HC and cholesterol) by adding 3 mL of a non-polar solvent like hexane (B92381) or diethyl ether.

-

Vortex vigorously for 1 minute and centrifuge at ~2000 x g for 10 minutes to separate the phases.

-

Carefully transfer the upper organic layer to a clean glass tube. Repeat the extraction step on the aqueous layer to maximize recovery.[13]

-

-

4. Derivatization:

-

Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.

-

To make the hydroxyl groups volatile for GC analysis, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).

-

Seal the vial and heat at 60°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) ethers.

-

-

5. GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a capillary column (e.g., HP-5MS) with a temperature program designed to separate sterols. A typical program starts at 180°C, ramps to 270°C, and then to 290°C.[15]

-

Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and specificity. Monitor characteristic ions for 27HC-TMS ether (e.g., m/z 456) and the deuterated internal standard (e.g., m/z 462).[15]

-

Quantification: Construct a standard curve using known amounts of 27HC. Calculate the concentration in the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

5.2 Protocol: ER/LXR Transcriptional Activity (Luciferase Reporter Assay)

This assay measures the ability of 27HC to activate or inhibit ER- or LXR-mediated gene transcription in a cellular context.

-

1. Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293 for initial screening, or Ishikawa for ER studies) in appropriate media.

-

Plate cells in 24- or 48-well plates to achieve ~70-80% confluency on the day of transfection.

-

Co-transfect cells using a lipid-based transfection reagent with the following plasmids:

-

Reporter Plasmid: Contains multiple copies of a specific response element (Estrogen Response Element - ERE, or Liver X Receptor Response Element - LXRE) upstream of a firefly luciferase gene.

-

Expression Plasmid: A plasmid constitutively expressing the full-length human receptor of interest (e.g., ERα, ERβ, or LXRα).

-

Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter (e.g., CMV) to normalize for transfection efficiency and cell number.[1][8]

-

-

-

2. Ligand Treatment:

-

After 12-24 hours of transfection, replace the medium with one lacking phenol (B47542) red and containing charcoal-stripped serum to remove endogenous steroids.

-

Treat the cells with various concentrations of 27HC.

-

For agonist activity: Treat with 27HC alone.

-

For antagonist activity: Treat with a known agonist (e.g., 17β-estradiol for ER, T0901317 for LXR) in the presence of increasing concentrations of 27HC.[8]

-

Include vehicle control (e.g., ethanol or DMSO) and positive control (agonist only) wells.

-

Incubate for an additional 18-24 hours.

-

-

3. Cell Lysis and Luciferase Measurement:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a passive lysis buffer.

-

Measure the activity of both firefly and Renilla luciferase sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

4. Data Analysis:

-

Calculate the relative luciferase activity for each well by normalizing the firefly luciferase signal to the Renilla luciferase signal.

-

Plot the relative luciferase activity against the ligand concentration.

-

For agonist experiments, determine the EC₅₀ (concentration for half-maximal activation). For antagonist experiments, determine the IC₅₀ (concentration for half-maximal inhibition).

-

Signaling Pathway Diagrams

6.1 Estrogen Receptor (ER) Signaling Pathway

6.2 Liver X Receptor (LXR) Signaling Pathway

References

- 1. This compound: the First Identified Endogenous SERM - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: the first identified endogenous SERM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CYP27A1 - Wikipedia [en.wikipedia.org]

- 5. This compound in cancer development and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression and regulation of sterol 27-hydroxylase (CYP27A1) in human macrophages: a role for RXR and PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound is an endogenous SERM that inhibits the cardiovascular effects of estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Liver X receptors as integrators of metabolic and inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound is an endogenous ligand for liver X receptor in cholesterol-loaded cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Is an Estrogen Receptor β–Selective Negative Allosteric Modifier of 17β-Estradiol Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. kjpp.net [kjpp.net]

- 13. Quantitative detection of free 24S-hydroxycholesterol, and this compound from human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound: production rates in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rem.bioscientifica.com [rem.bioscientifica.com]

The Link Between 27-Hydroxycholesterol and Hypercholesterolemia-Associated Diseases: A Technical Whitepaper

Executive Summary

Hypercholesterolemia is a well-established risk factor for a multitude of chronic diseases, including atherosclerosis, specific types of cancer, and neurodegenerative disorders. While the pathogenic role of elevated cholesterol is multifaceted, emerging evidence points to its primary metabolite, 27-hydroxycholesterol (27-HC), as a critical molecular link. This oxysterol, produced from cholesterol by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), functions as a potent signaling molecule. It acts as the first identified endogenous selective estrogen receptor modulator (SERM) and as an agonist for the liver X receptor (LXR). Through these interactions, 27-HC directly influences cellular processes such as proliferation, inflammation, lipid metabolism, and metastasis. This technical guide provides an in-depth analysis of the mechanisms by which 27-HC contributes to the pathophysiology of hypercholesterolemia-associated diseases, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways.

The Biogenesis and Molecular Actions of this compound

27-HC is the most abundant circulating oxysterol in humans, with its plasma concentration directly correlating with total cholesterol levels.[1] It is synthesized in various peripheral tissues and is a key intermediate in the alternative bile acid synthesis pathway. The metabolic balance of 27-HC is maintained by its synthesis via CYP27A1 and its subsequent catabolism by oxysterol 7α-hydroxylase (CYP7B1).[2][3] Dysregulation in this axis, particularly the overexpression of CYP27A1 or downregulation of CYP7B1 as seen in some disease states, leads to the accumulation of 27-HC.[2]

The biological effects of 27-HC are primarily mediated through its interaction with two key nuclear receptors:

-

Estrogen Receptors (ERα and ERβ): 27-HC is a SERM, meaning it can exert agonist or antagonist effects on estrogen receptors in a tissue-specific manner.[4][5][6] In the vasculature, it acts as an ER antagonist, counteracting the protective effects of estrogen.[4] Conversely, in estrogen receptor-positive (ER+) breast cancer cells, it functions as an ER agonist, promoting tumor growth.[7][8]

-

Liver X Receptors (LXRα and LXRβ): 27-HC is a natural ligand for LXRs.[6][9] LXR activation plays a central role in regulating cholesterol homeostasis, primarily by inducing the expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters ABCA1 and ABCG1.[3][9][10]

Signaling Pathways

The dual activity of 27-HC on ER and LXR pathways forms the basis of its pleiotropic effects.

Role in Atherosclerosis and Cardiovascular Disease

Elevated 27-HC is a key contributor to the pathogenesis of atherosclerosis. Its pro-atherogenic effects are multifaceted and largely mediated through ERα.[11]

-

Endothelial Dysfunction: 27-HC antagonizes the beneficial cardiovascular effects of estrogen.[4] It inhibits estrogen-dependent nitric oxide (NO) production, a critical factor for vasodilation and vascular health, and represses reendothelialization after injury.[4][12]

-

Pro-inflammatory Actions: In monocytes, macrophages, and endothelial cells, 27-HC upregulates the expression of pro-inflammatory genes such as IL-6 and TNF-α.[11] It promotes leukocyte-endothelial adhesion, a crucial early step in the formation of atherosclerotic plaques.[11][13] This inflammatory signaling is dependent on ERα and involves the activation of the NF-κB pathway.[11][14]

-

Macrophage Accumulation: By promoting inflammation and adhesion, 27-HC contributes to the increased infiltration and accumulation of macrophages within the vascular wall, a hallmark of atherosclerotic lesions.[11]

Quantitative Data from In Vivo Studies

| Animal Model | Intervention/Genotype | Key Findings | Reference |

| apoe-/-;cyp7b1-/- | Genetic deletion of cyp7b1 to increase 27-HC levels | Promoted atherosclerosis without altering lipid status. | [11] |

| apoe-/- | Administration of 27-HC | Increased atherosclerosis. | [11] |

| apoe-/-;cyp7b1-/- | Aortas showed increased mRNA levels vs. apoe-/- | IL-6 (2.2-fold), MMP-9 (3.3-fold), TNF-α (2.5-fold) | [11] |

| Ovariectomized mice | Daily 27-HC injection (40 mg/kg) | Inhibited estrogen-induced reendothelialization of carotid artery injury. | [4] |

Role in Breast Cancer

Hypercholesterolemia is an independent risk factor for ER+ breast cancer.[8][15] 27-HC provides a direct mechanistic link between elevated cholesterol and breast cancer pathophysiology.

-

ER-Dependent Tumor Growth: In ER+ breast cancer cells, 27-HC acts as an ER agonist, stimulating cell proliferation and tumor growth.[2][7][8] Intratumoral levels of 27-HC can be significantly higher than in normal breast tissue, partly due to local production by cancer cells that overexpress CYP27A1.[2]

-

LXR-Dependent Metastasis: Beyond promoting primary tumor growth, 27-HC facilitates metastasis through LXR-dependent signaling.[2][16]

-

Endocrine Resistance: The presence of 27-HC has been implicated in limiting the effectiveness of endocrine therapies like aromatase inhibitors.[6]

-

ER-Negative Breast Cancer: Recent studies suggest 27-HC can also promote the progression of ER-negative breast cancer by binding to the G protein-coupled estrogen receptor (GPER).[2][17]

Quantitative Data from Cancer Studies

| Model System | Key Findings | Reference |

| MMTV-PyMT mouse model | CYP27A1 knockdown reduced tumor growth. | [2][8] |

| MMTV-PyMT mouse model | 27-HC administration accelerated tumor progression. | [2][8] |

| Human breast tissue | Intratumoral 27-HC levels in ER+ tumors are ~6 times higher than in normal tissue. | [2] |

| Human breast cancer specimens | CYP27A1 expression levels correlated positively with tumor grade. | [8][15] |

Role in Neurodegenerative Diseases

Hypercholesterolemia in midlife is a significant risk factor for developing Alzheimer's disease (AD).[18][19][20] 27-HC, which can cross the blood-brain barrier, is a likely mechanistic link.[18][21]

-

Amyloid-β (Aβ) and Tau Pathology: 27-HC has been shown to increase the production of Aβ and promote the hyperphosphorylation of tau protein, two of the primary pathological hallmarks of AD.[22]

-

Neuroinflammation: 27-HC induces a pro-inflammatory state in the brain, increasing levels of cytokines like TNF-α and IL-6, which contributes to neuronal damage.[18][21]

-

Synaptic Dysfunction: Elevated 27-HC levels are associated with damage to synaptic structures and subsequent impairment of learning and memory.[23]

-

Altered Brain Cholesterol Homeostasis: By activating LXR in the brain, 27-HC influences the expression of ApoE and cholesterol transporters, thereby affecting brain lipid balance.[24]

Quantitative Data from Neurodegenerative Studies

| Subject Group / Model | Finding | Reference |

| Alzheimer's Disease Patients | Plasma and cerebrospinal fluid levels of 27-HC are significantly higher compared to controls. | [21] |

| Mild Cognitive Impairment Patients | High plasma levels of 27-HC are significantly associated with the condition. | [18] |

| Cholesterol-fed rabbits | Increased serum cholesterol led to higher levels of 27-HC in the brain and increased neurodegeneration in the hippocampus. | [20][22] |

| ApoE ε4 Transgenic Mice | Exogenous 27-HC administration increased Aβ1-42 burden in brain tissue and led to learning and memory impairment. | [23] |

Key Experimental Protocols

Protocol 1: Quantification of this compound in Plasma

This protocol is based on high-performance liquid chromatography-mass spectrometry (HPLC-MS), which offers high sensitivity and specificity without the need for derivatization.[25][26]

-

Sample Preparation:

-

To 0.15 mL of plasma, add a known amount of deuterated 27-HC (e.g., 27-HC-d6) as an internal standard.[27]

-

Add antioxidants like butylated hydroxytoluene (BHT) to prevent auto-oxidation.[27]

-

Perform alkaline hydrolysis (saponification) with ethanolic potassium hydroxide (B78521) (KOH) to liberate esterified oxysterols.[25][27]

-

-

Extraction:

-

HPLC Separation:

-

Inject the extracted sample onto a reversed-phase HPLC column (e.g., C18).

-

Use an appropriate mobile phase gradient (e.g., methanol/water) to separate 27-HC from other oxysterol isomers.

-

-

Mass Spectrometry Detection:

-

Quantification:

-

Generate a standard curve using known concentrations of 27-HC.

-

Calculate the concentration of 27-HC in the plasma sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Protocol 2: Macrophage Cholesterol Efflux Assay

This assay measures the capacity of macrophages to efflux cholesterol to an extracellular acceptor, a key process in reverse cholesterol transport that is modulated by LXR agonists like 27-HC.[28][29][30]

-

Cell Culture and Labeling:

-

Equilibration:

-

Wash the cells to remove excess unincorporated radiolabel.

-

Incubate the cells in a serum-free medium for 18-24 hours. This step allows the labeled cholesterol to equilibrate among intracellular pools.

-

During this phase, cells can be treated with compounds of interest, such as 27-HC or other LXR agonists, to upregulate efflux pathways.[30]

-

-

Efflux:

-

Wash the cells again.

-

Incubate the cells for a defined period (e.g., 2-4 hours) with a medium containing a cholesterol acceptor.[30] Common acceptors include Apolipoprotein A-I (ApoA-I) to measure ABCA1-dependent efflux or High-Density Lipoprotein (HDL) to measure total efflux capacity. A control well with no acceptor is essential to measure background release.

-

-

Sample Collection and Measurement:

-

Collect the medium (containing effluxed cholesterol).

-

Lyse the cells with a suitable buffer (e.g., containing 1% sodium cholate) to measure the amount of cholesterol remaining in the cells.[31]

-

Measure the radioactivity (in disintegrations per minute, DPM) in both the medium and the cell lysate using a liquid scintillation counter.

-

-

Calculation:

-

Calculate the percentage of cholesterol efflux using the formula: % Efflux = [DPM in medium / (DPM in medium + DPM in cell lysate)] x 100%

-

Conclusion and Therapeutic Implications

The evidence strongly supports the role of this compound as a pivotal signaling molecule that mechanistically links hypercholesterolemia to the pathophysiology of atherosclerosis, breast cancer, and neurodegenerative diseases. Its function as an endogenous SERM and LXR agonist allows it to directly modulate gene expression and cellular behavior in a context-dependent manner, leading to detrimental outcomes in these disease states.

This understanding opens new therapeutic avenues. Strategies aimed at reducing the production or blocking the action of 27-HC may complement existing cholesterol-lowering therapies. The development of specific and potent inhibitors for CYP27A1, the enzyme responsible for 27-HC synthesis, represents a promising approach to mitigate the downstream pathological effects of hypercholesterolemia.[8] Further research is warranted to fully elucidate the complex, tissue-specific signaling networks of 27-HC and to translate these findings into novel clinical interventions.

References

- 1. This compound, an endogenous selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound in cancer development and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The emerging role of this compound in cancer development and progression: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound is an endogenous SERM that inhibits the cardiovascular effects of estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: the first identified endogenous SERM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound is an endogenous selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Links Hypercholesterolemia and Breast Cancer Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound is an endogenous ligand for liver X receptor in cholesterol-loaded cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. The Cholesterol Metabolite this compound Promotes Atherosclerosis via Proinflammatory Processes Mediated by Estrogen Receptor Alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound is an endogenous SERM that inhibits the cardiovascular effects of estrogen | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. ahajournals.org [ahajournals.org]

- 15. This compound links hypercholesterolemia and breast cancer pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound Binds GPER and Induces Progression of Estrogen Receptor-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Connecting the Dots Between Hypercholesterolemia and Alzheimer’s Disease: A Potential Mechanism Based on this compound [frontiersin.org]

- 19. Connecting the Dots Between Hypercholesterolemia and Alzheimer's Disease: A Potential Mechanism Based on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A High-Cholesterol Diet Increases this compound and Modifies Estrogen Receptor Expression and Neurodegeneration in Rabbit Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Connecting the Dots Between Hypercholesterolemia and Alzheimer’s Disease: A Potential Mechanism Based on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Does the oxysterol this compound underlie Alzheimer’s disease-Parkinson’s disease overlap? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Determination of 24S- and this compound in plasma by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. rem.bioscientifica.com [rem.bioscientifica.com]

- 28. Quantifying Cellular Cholesterol Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 31. A new method for measuring cholesterol efflux capacity uses stable isotope-labeled, not radioactive-labeled, cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Faceted Role of 27-Hydroxycholesterol in Breast Cancer Pathophysiology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of 27-hydroxycholesterol (27HC) and its intricate role in the pathophysiology of breast cancer. 27HC, a primary metabolite of cholesterol, has emerged as a critical signaling molecule that links hypercholesterolemia with breast cancer progression. It functions as an endogenous selective estrogen receptor modulator (SERM) and a liver X receptor (LXR) agonist, thereby influencing tumor growth, metastasis, and the tumor microenvironment.[1][2][3] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involved.

I. Quantitative Data Summary

The following tables consolidate quantitative findings from various preclinical studies investigating the impact of 27HC on breast cancer.

Table 1: In Vitro Effects of this compound on Breast Cancer Cell Lines

| Cell Line | Concentration of 27HC | Observed Effect | Fold Change/Percentage Increase | Reference Study |

| MCF-7 (ER+) | 0.1 µM, 1 µM | Increased cell proliferation | ~80% increase compared to vehicle | (Raza et al., 2017)[4] |

| MCF-7 (ER+) | 10⁻⁹ to 10⁻⁶ M | Dose-dependent increase in cell proliferation (³H-thymidine incorporation) | Data not quantified as a single value | (Wu et al., 2013)[5] |

| T47D (ER+) | Not specified | Regulation of endogenous ERα-target gene expression | Data not quantified as a single value | (Umetani et al., 2008)[6] |

| HCC1428 (ER+) | Not specified | Stimulated proliferation | Data not quantified as a single value | (Wu et al., 2013)[5] |

| ZR75 (ER+) | Not specified | Stimulated proliferation | Data not quantified as a single value | (Wu et al., 2013)[5] |

| SKBR3 (ER-) | Not specified | Increased cell proliferation | Data not quantified as a single value | (De Luca et al., 2021)[7] |

| MDA-MB-231 (ER-) | Not specified | Increased cell proliferation | Data not quantified as a single value | (De Luca et al., 2021)[7] |

| MDA-MB-468 (ER-) | Not specified | Increased cell proliferation | Data not quantified as a single value | (De Luca et al., 2021)[7] |

Table 2: In Vivo Effects of this compound in Mouse Models of Breast Cancer

| Mouse Model | Treatment | Primary Outcome | Quantitative Result | Reference Study |

| Ovariectomized mice with MCF-7 xenografts | 27HC daily injection | Tumor growth | 73% increase in tumor weight compared to vehicle | (Wu et al., 2013)[5] |

| MMTV-PyMT mice | 27HC injection | Lung metastasis | Increased number of metastatic lesions | (Nelson et al., 2013)[8] |

| Mice with MDA-MB-231 xenografts | 27HC treatment | Tumor growth | Increased tumor volume and weight | (De Luca et al., 2021)[7] |

II. Key Signaling Pathways Modulated by this compound

27HC exerts its influence on breast cancer through multiple signaling pathways. The primary mechanisms involve its interaction with the estrogen receptor (ER), liver X receptors (LXRs), and the G protein-coupled estrogen receptor (GPER), as well as the activation of STAT3 signaling.

A. Estrogen Receptor (ER) and Liver X Receptor (LXR) Signaling

In estrogen receptor-positive (ER+) breast cancer, 27HC acts as a partial agonist for ERα, promoting tumor growth.[1][2] This is particularly relevant in postmenopausal women where estrogen levels are low.[8] Simultaneously, 27HC activates LXRs, which has been shown to promote metastasis.[1][3] The balance between ER-mediated proliferation and LXR-mediated effects can be influenced by the cellular context and the tumor microenvironment.[9]

B. G Protein-Coupled Estrogen Receptor (GPER) Signaling in ER-Negative Breast Cancer

In estrogen receptor-negative (ER-) breast cancer, 27HC can promote tumor progression by interacting with the G protein-coupled estrogen receptor (GPER).[2] This interaction can lead to the downregulation of ERK1/2 and NF-κB signaling pathways, ultimately influencing cell proliferation.[2][7]

C. STAT3 Signaling Pathway

27HC has been shown to activate the STAT3 signaling pathway, which enhances cell proliferation and invasion.[2] This activation can be triggered by oxidative stress induced by 27HC, leading to increased levels of reactive oxygen species (ROS).[2] Activated STAT3 can then upregulate the expression of genes like matrix metalloproteinase 9 (MMP9), promoting metastasis.[2]

III. Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experiments cited in the literature.

A. In Vitro Cell Proliferation Assay (BrdU Incorporation)

This protocol is based on methodologies used to assess the proliferative effects of 27HC on breast cancer cell lines such as MCF-7.[5]

-

Cell Culture: MCF-7 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Serum Starvation: The medium is replaced with serum-free medium for 24 hours to synchronize the cells.

-

Treatment: Cells are treated with varying concentrations of 27HC (e.g., 10⁻⁹ to 10⁻⁶ M) or vehicle control (ethanol) for 24 hours. 17β-estradiol (E₂) can be used as a positive control.

-

BrdU Labeling: 10 µM of Bromodeoxyuridine (BrdU) is added to each well and incubated for 2-4 hours.

-

Fixation and Detection: The cells are fixed, and BrdU incorporation is detected using an anti-BrdU antibody conjugated to horseradish peroxidase (HRP) according to the manufacturer's instructions (e.g., Cell Proliferation ELISA, BrdU kit, Roche).

-

Quantification: The absorbance is measured at the appropriate wavelength using a microplate reader. Results are expressed as a percentage of the vehicle control.

B. In Vivo Xenograft Tumor Growth Study

This protocol outlines a typical xenograft study to evaluate the in vivo effects of 27HC on ER+ breast cancer growth, as performed in studies using MCF-7 cells.[5][8]

-

Animal Model: Ovariectomized female immunodeficient mice (e.g., NOD/SCID) are used.

-

Cell Implantation: MCF-7 cells (5 x 10⁶ cells in Matrigel) are injected into the mammary fat pad.

-

Tumor Establishment: Tumors are allowed to establish, often with initial estrogen supplementation to support initial growth.

-

Treatment Groups: Once tumors reach a palpable size, mice are randomized into treatment groups:

-

Vehicle control (e.g., daily injection of saline or oil).

-

27HC (e.g., daily intraperitoneal injection).

-

Positive control (e.g., 17β-estradiol pellet).

-

-

Tumor Monitoring: Tumor volume is measured bi-weekly using calipers (Volume = (length x width²)/2).

-

Endpoint: After a predefined period (e.g., 4 weeks), mice are euthanized, and tumors are excised and weighed.

-

Analysis: Tumor weights and volumes are compared between treatment groups. Tumors can be further analyzed for gene and protein expression.

IV. The Role of 27HC in the Tumor Microenvironment and Metastasis

27HC not only affects tumor cells directly but also modulates the tumor microenvironment to favor metastasis. It has been shown to increase the number of polymorphonuclear neutrophils and γδT cells at metastatic sites while decreasing the number of cytotoxic CD8+ T cells, thereby promoting an immunosuppressive environment.[2][10][11] Furthermore, 27HC can induce epithelial-mesenchymal transition (EMT) and endothelial-mesenchymal transition (EndMT), processes critical for cancer cell invasion and metastasis.[2][12]

V. Biosynthesis and Metabolism of this compound

The levels of 27HC are tightly regulated by the balance between its synthesis and degradation. Cholesterol is converted to 27HC by the enzyme CYP27A1 (sterol 27-hydroxylase).[2][13] Conversely, 27HC is metabolized by CYP7B1 (oxysterol 7α-hydroxylase).[2] In breast cancer, an upregulation of CYP27A1 and a downregulation of CYP7B1 have been observed, leading to an accumulation of 27HC within the tumor.[2] This dysregulation highlights the importance of the local production of 27HC in driving tumor progression.

VI. Conclusion and Future Directions

This compound is a pivotal molecule in the pathophysiology of breast cancer, acting as a bridge between cholesterol metabolism and tumor progression. Its multifaceted roles as a SERM, an LXR agonist, and a modulator of various signaling pathways underscore its significance as a potential therapeutic target. Future research should focus on further elucidating the context-dependent functions of 27HC in different breast cancer subtypes and exploring the therapeutic potential of inhibiting its synthesis or blocking its downstream signaling pathways. The development of specific CYP27A1 inhibitors or novel antagonists for the 27HC-receptor interactions may offer promising new strategies for the prevention and treatment of breast cancer.

References

- 1. This compound Links Hypercholesterolemia and Breast Cancer Pathophysiology | Semantic Scholar [semanticscholar.org]

- 2. This compound in cancer development and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound links hypercholesterolemia and breast cancer pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The cholesterol metabolite this compound regulates p53 activity and increases cell proliferation via MDM2 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Promotes Cell-autonomous ER-positive Breast Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound Links Hypercholesterolemia and Breast Cancer Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | this compound, The Estrogen Receptor Modulator, Alters DNA Methylation in Breast Cancer [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. The cholesterol metabolite 27 hydroxycholesterol facilitates breast cancer metastasis through its actions on immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound-induced EndMT acts via STAT3 signaling to promote breast cancer cell migration by altering the tumor microenvironment | Cancer Biology & Medicine [cancerbiomed.org]

- 13. experts.illinois.edu [experts.illinois.edu]

The Double-Edged Sword: 27-Hydroxycholesterol's Pro-Atherogenic Role

An In-depth Technical Guide for Researchers and Drug Development Professionals on the Involvement of 27-Hydroxycholesterol in the Progression of Atherosclerosis

Executive Summary

This compound (27-HC), an abundant cholesterol metabolite, has emerged as a critical modulator in the pathogenesis of atherosclerosis. While initially recognized for its role in reverse cholesterol transport as a ligand for Liver X Receptors (LXRs), a growing body of evidence highlights its potent pro-inflammatory and pro-atherogenic activities. This technical guide synthesizes the current understanding of 27-HC's multifaceted involvement in atherosclerosis, focusing on its signaling pathways, impact on vascular cells, and the experimental evidence supporting its role. Quantitative data from key studies are presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive overview for researchers, scientists, and professionals in drug development.

Introduction: The Oxysterol Hypothesis and 27-HC